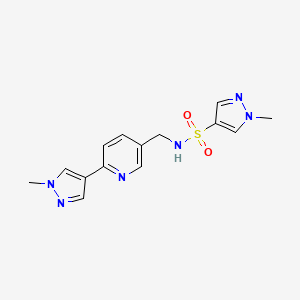

1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

描述

属性

IUPAC Name |

1-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-19-9-12(7-16-19)14-4-3-11(5-15-14)6-18-23(21,22)13-8-17-20(2)10-13/h3-5,7-10,18H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTNJGYNLLNHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The pyrazole ring can be reduced to form pyrazolidines.

Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Oxidation: : Sulfonic acids or sulfonyl chlorides.

Reduction: : Pyrazolidines.

Substitution: : Substituted pyridines or pyrazoles.

科学研究应用

This compound has shown promise in various scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: : Potential therapeutic applications are being explored, particularly in the treatment of parasitic infections and certain cancers.

Industry: : It can be used in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antileishmanial activity may be attributed to the inhibition of enzymes essential for the parasite's survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

相似化合物的比较

a) N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide ()

- Structural Differences : Replaces the pyrazole-4-sulfonamide group with a thiophene-thiazole carboxamide.

- However, the absence of a sulfonamide group reduces hydrogen-bonding capacity compared to the target compound .

b) 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

c) 6-(((1H-Indol-5-yl)methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide ()

- Structural Differences: Substitutes the pyridine-linked pyrazole with an indole-methylamino group.

- Impact : The indole moiety may confer selectivity for serotonin or kinase targets due to its planar aromatic structure. The trimethylpyrazole group could sterically hinder off-target interactions .

Potency and Pharmacokinetic Trends

- VU6004256 () : A structurally related M1-positive allosteric modulator (PAM) with a difluoro-indole-carboxamide group. Compared to its predecessor VU0453595, it exhibits higher functional potency, attributed to the electron-withdrawing fluorine atoms enhancing receptor binding affinity .

- Benzoquinazolinone 12 (): Derived from BQCA, this compound’s extended aromatic system (benzoquinazolinone core) increases potency by 10-fold over BQCA, highlighting the importance of aromatic stacking in allosteric modulation .

Key Research Findings

Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carboxamides, favoring interactions with polar enzyme active sites (e.g., carbonic anhydrase inhibitors) .

Pyridine-Pyrazole Hybrids : The pyridine-pyrazole scaffold (as in the target compound and ) is recurrent in kinase inhibitors, leveraging dual heterocyclic systems for ATP-binding domain recognition .

Fluorinated Substituents : Compounds with trifluoromethyl groups () or difluoro substitutions () show improved metabolic stability and target affinity, suggesting opportunities for optimizing the target compound .

生物活性

1-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole and pyridine moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, often utilizing reagents such as manganese(IV) oxide in dichloromethane under controlled conditions .

Anticancer Properties

Recent studies indicate that compounds with similar pyrazole structures exhibit notable anticancer activity. For instance, derivatives containing the 1H-pyrazole scaffold have demonstrated the ability to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells . Specifically, compounds derived from this scaffold have shown effectiveness against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with significant reductions in proliferation rates observed .

Table 1: Anticancer Activity of Pyrazole Derivatives

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases and signaling pathways critical for cancer cell survival and proliferation. For example, some pyrazole derivatives act as inhibitors of the p38 MAPK pathway, which is involved in inflammatory responses and cancer progression .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives have been noted for their anti-inflammatory properties. Certain compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, indicating their potential use in treating inflammatory diseases .

Case Studies

A study conducted on a series of pyrazole-based compounds highlighted their varying degrees of biological activity. Among them, one compound demonstrated a significant reduction in tumor volume in xenograft models when administered at specific dosages .

Table 2: Case Study Summary

常见问题

Q. Advanced

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) to enhance solubility of bulky intermediates .

- Catalyst selection : Use cesium carbonate (Cs₂CO₃) as a base to improve nucleophilicity in SN2 reactions .

- Stepwise purification : Employ sequential extraction (e.g., DCM/water) followed by silica gel chromatography to isolate recalcitrant intermediates .

Which spectroscopic techniques are most reliable for confirming the structure of this compound and its analogs?

Q. Basic

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and sulfonamide NH signals (δ 11–12 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 392.2 for related pyrazole sulfonamides) .

- HPLC : Validate purity (>98%) using reverse-phase C18 columns .

What challenges arise in X-ray crystallography of pyrazole-sulfonamide derivatives, and how can they be addressed?

Q. Advanced

- Crystal twinning : Common in flexible sulfonamide moieties; use SHELXL for refinement of twinned data .

- Low-resolution data : Employ high-intensity synchrotron radiation and cryocooling to improve diffraction quality .

- Hydrogen bonding analysis : Leverage SHELXPRO to model complex H-bond networks involving sulfonamide groups .

What biological targets are associated with structurally similar pyrazole-sulfonamide compounds?

Q. Basic

- Kinase inhibition : Pyrazole derivatives target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .

- Antimicrobial activity : Sulfonamide moieties disrupt folate biosynthesis in bacterial dihydropteroate synthase .

How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Q. Advanced

- Quantum chemical calculations : Predict metabolic stability by simulating CYP450-mediated oxidation of methyl groups .

- Molecular docking : Screen analogs against target proteins (e.g., kinases) to optimize binding affinity and selectivity .

- ADMET prediction : Use tools like SwissADME to refine logP and solubility parameters .

What computational strategies are effective for modeling intermolecular interactions of this compound?

Q. Basic

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate ligand-protein binding stability in aqueous environments .

How can reaction path search algorithms accelerate the discovery of novel synthetic pathways?

Q. Advanced

- ICReDD’s workflow : Combine quantum mechanics (e.g., Gaussian) with machine learning to predict feasible reaction pathways .

- Transition state analysis : Identify rate-limiting steps using nudged elastic band (NEB) methods .

What methodologies resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

Q. Basic

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with potency .

How should researchers address discrepancies in solubility or stability data across studies?

Q. Advanced

- Forced degradation studies : Expose compounds to heat, light, and humidity to identify degradation products .

- Solubility parameter matching : Use Hansen solubility parameters to select excipients for formulation .

- Cross-validate assays : Compare results from HPLC, LC-MS, and NMR to confirm compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。